molecular formula C15H19NO2 B8639920 5-(1-Methylethyl)-2-(4-methyl-2-pyridinyl)-1,3-cyclohexanedione CAS No. 111087-26-4

5-(1-Methylethyl)-2-(4-methyl-2-pyridinyl)-1,3-cyclohexanedione

Cat. No. B8639920
Key on ui cas rn: 111087-26-4
M. Wt: 245.32 g/mol
InChI Key: WOKWTXHBNXKLEN-UHFFFAOYSA-N
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Patent
US04678501

Procedure details

The procedure of Example 2 was used to prepare the title compound from ethyl 3-(1-methylethyl)-6-(4-methyl-2-pyridinyl)-5-oxohexanoate and sodium ethoxide using a 2 hour reflux period in ethanol. The product was liberated as an oil from the aqueous phase by adjusting the pH to about 5 and recovered by ether extraction. The ether extract was worked up giving a semi-solid which was recrystallized successively from ethyl acetate and isopropyl ether giving the product as a solid, mp 104.5°-106.5° C. The confirmatory elemental analysis is shown in Table II.
Name
ethyl 3-(1-methylethyl)-6-(4-methyl-2-pyridinyl)-5-oxohexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:4]([CH2:11][C:12](=[O:21])[CH2:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]=1)[CH2:5][C:6]([O:8]CC)=O)[CH3:3].[O-]CC.[Na+]>>[CH3:3][CH:2]([CH:4]1[CH2:5][C:6](=[O:8])[CH:13]([C:14]2[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]=2)[C:12](=[O:21])[CH2:11]1)[CH3:1] |f:1.2|

Inputs

Step One
Name
ethyl 3-(1-methylethyl)-6-(4-methyl-2-pyridinyl)-5-oxohexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CC(=O)OCC)CC(CC1=NC=CC(=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1CC(C(C(C1)=O)C1=NC=CC(=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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